3-Oxo-2-(3-(trifluoromethyl)phenyl)isoindoline-4-carboxylic acid 3-Oxo-2-(3-(trifluoromethyl)phenyl)isoindoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 728887-93-2
VCID: VC7331213
InChI: InChI=1S/C16H10F3NO3/c17-16(18,19)10-4-2-5-11(7-10)20-8-9-3-1-6-12(15(22)23)13(9)14(20)21/h1-7H,8H2,(H,22,23)
SMILES: C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1C3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C16H10F3NO3
Molecular Weight: 321.255

3-Oxo-2-(3-(trifluoromethyl)phenyl)isoindoline-4-carboxylic acid

CAS No.: 728887-93-2

Cat. No.: VC7331213

Molecular Formula: C16H10F3NO3

Molecular Weight: 321.255

* For research use only. Not for human or veterinary use.

3-Oxo-2-(3-(trifluoromethyl)phenyl)isoindoline-4-carboxylic acid - 728887-93-2

Specification

CAS No. 728887-93-2
Molecular Formula C16H10F3NO3
Molecular Weight 321.255
IUPAC Name 3-oxo-2-[3-(trifluoromethyl)phenyl]-1H-isoindole-4-carboxylic acid
Standard InChI InChI=1S/C16H10F3NO3/c17-16(18,19)10-4-2-5-11(7-10)20-8-9-3-1-6-12(15(22)23)13(9)14(20)21/h1-7H,8H2,(H,22,23)
Standard InChI Key UXSWDXQOTCKQJK-UHFFFAOYSA-N
SMILES C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1C3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the isoindoline family, characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. Key structural elements include:

  • 3-Oxo group: A ketone at the 3-position of the isoindoline core.

  • 2-(3-Trifluoromethylphenyl) substituent: An aromatic ring with a trifluoromethyl group (-CF3_3) at the meta position, enhancing lipophilicity and metabolic stability .

  • 4-Carboxylic acid: A polar functional group that influences solubility and binding interactions.

The molecular structure is validated by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) data, with a monoisotopic mass of 321.061278 Da .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC16H10F3NO3\text{C}_{16}\text{H}_{10}\text{F}_{3}\text{NO}_{3}
Average mass321.254 g/mol
Monoisotopic mass321.061278 Da
CAS Registry Number728887-93-2
LogP (calculated)2.35

Synthesis and Analytical Characterization

Synthetic Routes

The compound is synthesized via multi-step organic reactions, as outlined in patent US8765972B2 :

  • Bromination: Introduction of a bromine atom to the isoindoline precursor using N\text{N}-bromosuccinimide (NBS).

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with 3-(trifluoromethyl)phenylboronic acid to install the aryl group.

  • Oxidation and Hydrolysis: Conversion of intermediate esters to the carboxylic acid using aqueous hydroxide.

Reaction yields and purity are optimized via recrystallization from ethanol-acetone mixtures, a method also employed for analogous dihydrothiophenes .

Spectroscopic Confirmation

  • 1H^1\text{H} NMR: Peaks corresponding to the aromatic protons of the trifluoromethylphenyl group (δ 7.5–8.1 ppm) and the isoindoline backbone (δ 4.2–5.0 ppm).

  • 13C^{13}\text{C} NMR: Signals for the carbonyl carbons (δ 170–175 ppm) and the -CF3_3 group (δ 122–125 ppm, JC-F=270280HzJ_{\text{C-F}} = 270–280 \, \text{Hz}) .

  • IR Spectroscopy: Stretching vibrations for the carboxylic acid (2500–3300 cm1^{-1}) and ketone (1680–1720 cm1^{-1}) .

Pharmacological Applications

PARP Inhibition Mechanism

3-Oxo-2-(3-(trifluoromethyl)phenyl)isoindoline-4-carboxylic acid derivatives exhibit potent inhibition of PARP-1 and PARP-2 enzymes, which are critical in DNA repair processes . By blocking PARP activity, the compound sensitizes cancer cells to DNA-damaging therapies, such as chemotherapy and radiation.

Table 2: Biological Activity Data

ParameterValueAssay TypeSource
IC50_{50} (PARP-1)15 nMEnzymatic assay
IC50_{50} (PARP-2)22 nMEnzymatic assay
Cell viability reduction80% (72 h, 10 μM)MTT assay

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group: Enhances binding affinity to PARP’s nicotinamide pocket through hydrophobic interactions.

  • Carboxylic Acid: Forms hydrogen bonds with catalytic residues (e.g., Ser904 and Gly863), critical for inhibitory activity .

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